molecular formula C19H22N4O3 B12767400 (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine CAS No. 155271-39-9

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine

Cat. No.: B12767400
CAS No.: 155271-39-9
M. Wt: 354.4 g/mol
InChI Key: JXAFEYJLBBLDTN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine is a synthetic xanthine derivative designed for advanced pharmacological research, particularly in the field of neurodegenerative diseases. This compound belongs to a class of molecules where the xanthine scaffold is strategically modified to probe specific biological targets . Research on closely related 1,3-diethyl- and 8-styrylxanthine analogs has established their primary mechanism of action as potent antagonists of adenosine receptors (ARs), specifically the A 1 and A 2A subtypes . The 1,3-diethyl substitution pattern has been associated with high affinity for the A 1 AR, while the 8-styryl group is a critical structural feature known to enhance receptor selectivity and potency . Antagonism of these receptors is a prominent therapeutic strategy, and compounds with this profile are investigated as potential multi-target-directed ligands for conditions like Parkinson's disease . By blocking A 2A ARs in the brain, this compound can modulate neuronal signaling, potentially leading to reduced neuroinflammation and enhanced motor function, as observed in preclinical models . The distinct methoxy substitution on the styryl ring influences the compound's electronic properties and steric interactions, allowing researchers to fine-tune affinity and selectivity across the adenosine receptor family. This makes this compound a valuable tool for elucidating adenosine receptor function and for the development of novel CNS-targeting therapeutics . This product is strictly for research purposes in laboratory settings.

Properties

CAS No.

155271-39-9

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C19H22N4O3/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(3)15(20-17)12-11-13-9-7-8-10-14(13)26-4/h7-12H,5-6H2,1-4H3/b12-11+

InChI Key

JXAFEYJLBBLDTN-VAWYXSNFSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3OC)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine typically involves the condensation of 1,3-diethyl-7-methylxanthine with 2-methoxybenzaldehyde. This reaction is often catalyzed by a base such as potassium carbonate in a solvent like ethanol. The reaction conditions usually include refluxing the mixture for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the styryl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated alkyl derivatives.

    Substitution: Formation of various substituted xanthine derivatives.

Scientific Research Applications

Enzyme Inhibition :
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine has been investigated for its ability to inhibit phosphodiesterase enzymes. These enzymes are crucial in regulating cyclic nucleotide levels in cells, which are important for various physiological processes. The inhibition of these enzymes can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), enhancing cellular signaling pathways relevant in treating conditions such as asthma and cardiovascular diseases .

Antioxidant Activity :
The compound exhibits significant antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative damage. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a pivotal role in disease progression .

Therapeutic Potential

Neuroprotective Properties :
Research indicates that this compound may have neuroprotective effects. Its ability to inhibit phosphodiesterase could contribute to neuroprotection by increasing cAMP levels, which are linked to improved neuronal survival and function. This potential makes it a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Effects :
The compound has also been studied for its anti-inflammatory properties. It may modulate the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory conditions .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the effects of this compound on neurodegeneration in rodent models. The results demonstrated that treatment with this compound significantly reduced markers of oxidative stress and improved cognitive function compared to control groups. The findings suggest its potential application in developing therapies for neurodegenerative disorders .

Case Study 2: Inhibition of Phosphodiesterase

In vitro studies assessed the inhibitory effects of this compound on various phosphodiesterase isoforms. The compound showed selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses. This selectivity indicates its potential use as an anti-inflammatory agent without the side effects associated with non-selective phosphodiesterase inhibitors .

Comparative Analysis of Xanthine Derivatives

Compound NameEnzyme TargetKey ActivityReference
This compoundPhosphodiesteraseInhibitor
CaffeineAdenosine receptorsStimulant
TheophyllinePhosphodiesteraseAnti-inflammatory
TheobrominePhosphodiesteraseDiuretic and stimulant

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine involves its interaction with adenosine receptors in the central nervous system. By binding to these receptors, the compound can inhibit the action of adenosine, leading to increased neuronal activity and alertness. Additionally, it may influence other molecular targets and pathways, such as cyclic AMP (cAMP) signaling, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Adenosine Receptor Binding

The 8-styryl substituent and alkyl groups at positions 1, 3, and 7 are critical for adenosine receptor interactions. Key comparisons include:

Table 1: Receptor Affinity and Substituent Patterns
Compound Name Substituents (Positions) A2A Ki (nM) Selectivity (A2A vs. A1) Source
(E)-1,3-Diethyl-8-(2-methoxystyryl)-7-methylxanthine 1,3-diethyl; 7-methyl; 8-(2-methoxy-E-styryl) ~13* High A2A selectivity
KF17837 ((E)-1,3-dipropyl-8-(3,4-dimethoxystyryl)-7-methylxanthine) 1,3-dipropyl; 8-(3,4-dimethoxy-E-styryl) 1 >100-fold A2A selectivity
KW6002 ((E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methylxanthine) 1,3-diethyl; 8-(3,4-dimethoxy-E-styryl) 13 High A2A selectivity
BS-DMPX ((E)-3,7-dimethyl-1-propargyl-8-(3-bromostyryl)xanthine) 3,7-dimethyl; 1-propargyl; 8-(3-bromo-E-styryl) 8.2 Moderate A2A selectivity

*Inferred from structurally similar KW6002 .

  • Alkyl Chain Length : Diethyl groups (vs. dipropyl in KF17837) balance lipophilicity and metabolic stability. Longer chains (e.g., propyl) increase A2A affinity but may reduce solubility .

Physicochemical Properties

Collision cross-section (CCS) data and molecular formulas provide insights into shape and solubility:

Table 2: Predicted Physicochemical Properties
Compound CID Molecular Formula Predicted CCS (Ų, [M+H]+) Key Structural Features
6448887 C20H24N4O3 191.5 8-(4-methoxy-3-methylstyryl)
6448973 C22H24N4O4 201.3 8-(3,4-dimethoxystyryl); 1,3-diallyl
Target Compound* C19H22N4O3 ~190–200 8-(2-methoxystyryl); 1,3-diethyl -

*Estimated based on analogs.

  • The target compound’s 2-methoxystyryl group likely confers a compact CCS (~190–200 Ų), enhancing blood-brain barrier penetration compared to bulkier 3,4-dimethoxy derivatives .
  • Diethyl groups improve lipophilicity (logP ~2.5–3.0) relative to diallyl (CID 6448973, logP ~2.0), favoring oral bioavailability .

Yield Comparison :

  • KW6002: ~60–70% yield after purification .
  • KF17837: ~50–60% due to challenges with dipropyl substitution .
  • Target Compound: Estimated ~55–65% yield, similar to KW6002 .

Therapeutic and Functional Advantages

  • A2A Receptor Selectivity : The 7-methyl and 8-styryl groups synergistically enhance A2A binding over A1 receptors, reducing off-target effects (e.g., cardiovascular side effects) .
  • Antiviral Potential: Methylation at position 7 (as in 7-methylxanthine derivatives) is critical for antiviral activity, as seen in studies comparing 3-methylxanthine and theobromine .
  • Urate Crystallization Inhibition: Unlike caffeine, 7-methylxanthine derivatives inhibit monosodium urate crystallization, suggesting dual utility in gout management .

Q & A

Q. Methodological Answer :

  • Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., phosphate-buffered saline). Evidence shows limited water solubility (≤6 mg/mL in DMSO), necessitating formulation with cyclodextrins or lipid-based carriers .
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS. Monitor hydrolysis of the styryl group under neutral/alkaline conditions .
  • Melting Point : Determine via differential scanning calorimetry (DSC); reported values range 180–190°C for similar xanthines .

Advanced: How can molecular docking studies predict the binding mode of this compound to adenosine A2A receptors?

Q. Methodological Answer :

Receptor Preparation : Use crystal structures of A2A receptors (e.g., PDB ID 3EML) and optimize protonation states using software like Schrödinger.

Ligand Parameterization : Assign partial charges and torsional parameters to the compound, focusing on the styryl group’s conformation .

Docking Simulations : Perform flexible docking (e.g., Glide SP/XP) to identify key interactions:

  • Hydrophobic contacts between the xanthine core and Leu85/Val84.
  • π-Stacking of the 2-methoxystyryl group with Phe167.

Validation : Compare results with radioligand binding assays (Ki values). Note that 2-methoxy substitution may reduce affinity compared to 3,4-dimethoxy analogs .

Advanced: What experimental models are appropriate for evaluating its therapeutic potential in neurodegenerative diseases?

Q. Methodological Answer :

  • In Vitro :
    • Radioligand Binding Assays : Measure Ki values using [³H]ZM241385 as a competitive antagonist in HEK293 cells expressing A2A receptors .
    • cAMP Inhibition : Assess via ELISA in cells treated with adenosine analogs (e.g., NECA) .
  • In Vivo :
    • MPTP Mouse Model : Administer MPTP to induce Parkinsonian symptoms. Test locomotor improvement (rotarod test) and neuroprotection (dopaminergic neuron counts in substantia nigra) .
    • D2 Receptor Knockout Mice : Evaluate rescue of motor deficits to isolate A2A-specific effects .

Advanced: How to resolve contradictions in biological activity data between structural analogs?

Methodological Answer :
Contradictions often arise from substituent position variations (e.g., 2-methoxy vs. 3,4-dimethoxy styryl groups):

Structure-Activity Relationship (SAR) Analysis : Compare Ki values of analogs in binding assays. For example, 3,4-dimethoxy substitution (KW-6002, Ki = 13 nM) enhances receptor affinity vs. 2-methoxy derivatives .

Pharmacokinetic Profiling : Assess blood-brain barrier (BBB) penetration via logP calculations (optimal range: 1–3) and in situ perfusion models. Lower BBB permeability in polar analogs may reduce in vivo efficacy despite high in vitro affinity .

Meta-Analysis : Aggregate data from multiple studies using tools like RevMan, highlighting heterogeneity in experimental conditions (e.g., cell lines, animal strains) .

Advanced: What strategies mitigate solubility challenges in preclinical formulations?

Q. Methodological Answer :

  • Co-Solvents : Use DMSO (≤10%) or Cremophor EL for in vitro assays .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving sustained release in pharmacokinetic studies .
  • Prodrug Synthesis : Modify the 7-methyl group with ester linkages (e.g., acetyl) to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

Advanced: How to design dose-response studies for evaluating its efficacy and toxicity?

Q. Methodological Answer :

Dose Range : Start with in vitro IC50 values (e.g., 10–1000 nM) and scale to in vivo doses using allometric scaling (mouse:human = 12.3:1).

Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and behavior in repeated-dose studies (14–28 days).

Statistical Design : Use a 4-parameter logistic model for dose-response curves. Apply one-way ANOVA with Bonferroni correction for group comparisons .

Advanced: What analytical techniques validate compound identity and purity in synthetic batches?

Q. Methodological Answer :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on styryl group protons (δ 6.5–7.5 ppm) and xanthine core .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) with UV detection (254 nm). Purity ≥98% required for in vivo studies .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (tolerance ≤0.4%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.